

Technical Guide: Spectral Data of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromo-2-fluoro-1,5-naphthyridine

Cat. No.: B592066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectral data for the compound **8-Bromo-2-fluoro-1,5-naphthyridine** (CAS No. 1432322-85-4). Due to the limited availability of public experimental data, this document presents predicted mass spectrometry data and standardized templates for nuclear magnetic resonance (NMR) data. It also includes detailed, representative experimental protocols for the synthesis of similar 1,5-naphthyridine cores and for the acquisition of NMR and mass spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this and related compounds.

Compound Information

- IUPAC Name: **8-bromo-2-fluoro-1,5-naphthyridine**
- Molecular Formula: C₈H₄BrFN₂[\[1\]](#)
- Molecular Weight: 227.03 g/mol [\[1\]](#)
- CAS Number: 1432322-85-4[\[1\]](#)[\[2\]](#)
- Canonical SMILES: C1=CC(=NC2=C(C=CN=C21)Br)F

- InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N

Spectral Data

Note: Experimental spectral data for **8-Bromo-2-fluoro-1,5-naphthyridine** is not readily available in the public domain. The following tables are presented as a template for data recording. The mass spectrometry data is based on predicted values.

Mass Spectrometry (MS)

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of **8-Bromo-2-fluoro-1,5-naphthyridine**.

Adduct	Predicted m/z
[M+H] ⁺	226.96148
[M+Na] ⁺	248.94342
[M-H] ⁻	224.94692
[M+NH ₄] ⁺	243.98802
[M+K] ⁺	264.91736
[M] ⁺	225.95365
[M] ⁻	225.95475

Data sourced from PubChem predictions.[\[3\]](#)

¹H NMR Spectroscopy (Template)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment

¹³C NMR Spectroscopy (Template)

Chemical Shift (δ) ppm	Assignment

Experimental Protocols

Synthesis of a Substituted 1,5-Naphthyridine Core (Representative Protocol)

This protocol is a general representation for the synthesis of a 1,5-naphthyridine scaffold, which could be adapted for the synthesis of **8-Bromo-2-fluoro-1,5-naphthyridine**. A common method is the Gould-Jacobs reaction.[4]

- Step 1: Condensation. A mixture of a 3-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.
- Step 2: Cyclization. The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes.
- Step 3: Work-up. After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the 1,5-naphthyridin-4-ol core.
- Step 4: Halogenation and Further Modification. The naphthyridine core would then undergo subsequent halogenation and fluorination steps to yield the final product. Specific reagents and conditions for these steps would need to be determined experimentally.

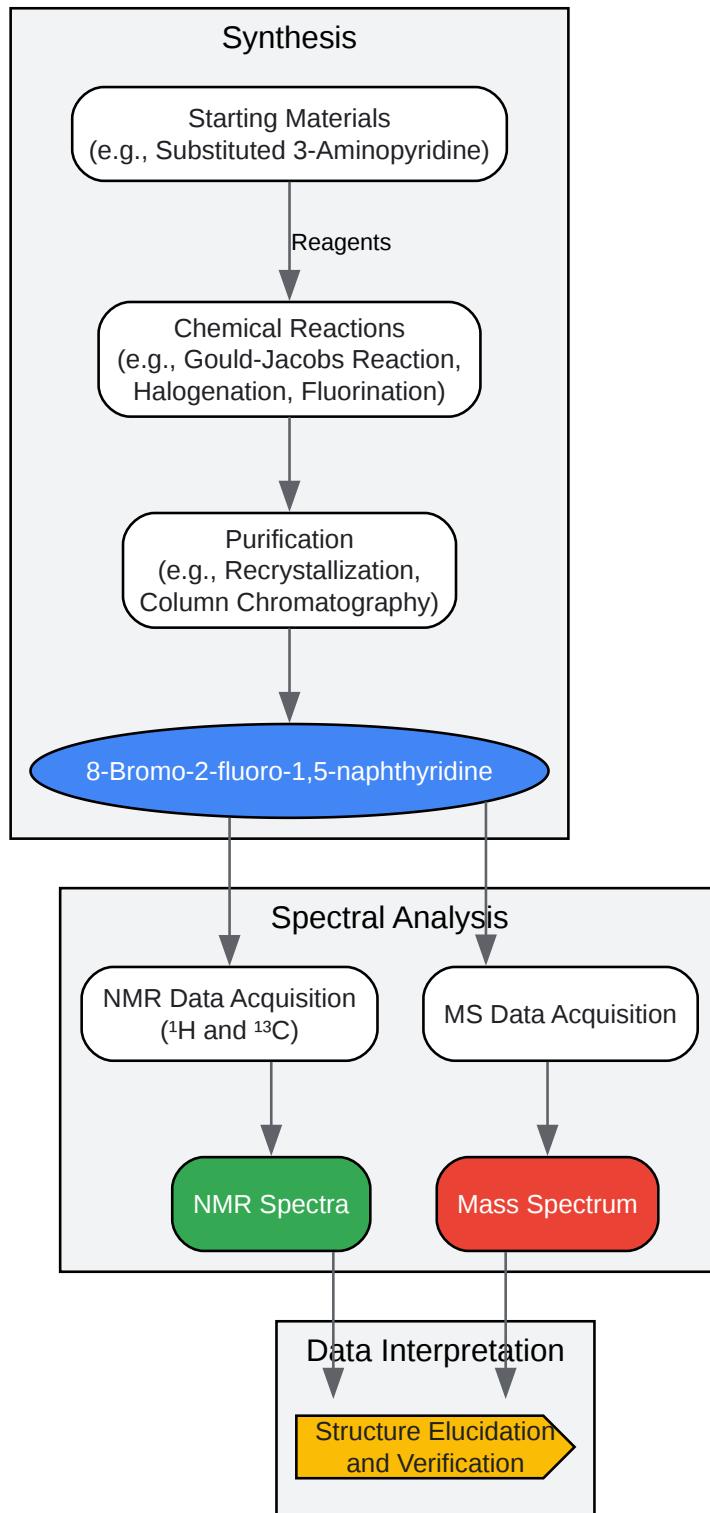
NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation. Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] An internal standard such as tetramethylsilane (TMS) may be added for referencing.[5]
- Instrument Setup. The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition. A standard proton experiment is run using a pulse angle of 45° and an acquisition time of approximately 4 seconds.[6] The number of scans is adjusted based on

the sample concentration to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition. A proton-decoupled ^{13}C experiment is performed. A pulse angle of 30–45° and an acquisition time of around 4 seconds are typically used.[6] Due to the lower natural abundance of ^{13}C , a larger number of scans is generally required.
- Data Processing. The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.


Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using an electrospray ionization (ESI) source is described below.

- Sample Preparation. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Ionization. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[7]
- Mass Analysis. The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]
- Detection. The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.[9]

Workflow and Signaling Pathway Diagrams

Workflow for Synthesis and Spectral Analysis

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **8-Bromo-2-fluoro-1,5-naphthyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1432322-85-4|8-Bromo-2-Fluoro-1,5-Naphthyridine|8-Bromo-2-Fluoro-1,5-Naphthyridine|范德生物科技公司 [bio-fount.com]
- 2. 1432322-85-4|8-Bromo-2-fluoro-1,5-naphthyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 8-bromo-2-fluoro-1,5-naphthyridine (C8H4BrFN2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. fiveable.me [fiveable.me]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Technical Guide: Spectral Data of 8-Bromo-2-fluoro-1,5-naphthyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592066#8-bromo-2-fluoro-1-5-naphthyridine-spectral-data-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com